8-Fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of pyridazinoindoles. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The presence of the fluorine atom in its structure enhances its lipophilicity and biological activity, making it an interesting target for drug development.
This compound is classified under heterocyclic compounds, specifically within the category of indole derivatives. Indoles are known for their roles in various natural products and pharmaceuticals. The fluorinated variant, 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, is particularly significant due to its potential applications in treating neurological disorders and cancers .
The synthesis of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves several steps that can include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to achieve high yields and purity. The use of protecting groups may also be necessary during multi-step synthesis to prevent unwanted side reactions .
The molecular formula for 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is . Its structural characteristics include:
The structure features a fused bicyclic system that contributes to its biological activity by allowing interactions with various biological targets .
8-Fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can participate in several chemical reactions:
These reactions often require specific reagents and conditions tailored to preserve the integrity of the pyridazinoindole structure while achieving desired modifications .
The mechanism of action for 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets such as receptors and enzymes. The indole core may engage in receptor binding, influencing neurotransmitter release and signaling pathways. This interaction is crucial for its potential therapeutic effects in treating conditions like depression or anxiety disorders by modulating serotonin pathways .
Key chemical properties include:
These properties make it suitable for further derivatization in drug development processes .
8-Fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several important applications:
The ongoing research into this compound aims to elucidate its full potential within these fields while addressing challenges related to synthesis and biological evaluation .
Pyridazino[4,5-b]indole represents a privileged scaffold in medicinal chemistry due to its unique bioisosteric properties and diverse target engagement capabilities. This bicyclic framework combines the π-deficient pyridazine ring with the planar indole system, creating a molecular architecture that favors interactions with biological targets through hydrogen bonding, π-π stacking, and dipole-mediated binding. Historically, pyridazine-containing compounds gained prominence following Camille G. Wermuth's 2011 designation of pyridazine as a "privileged scaffold" [1]. The scaffold's significance intensified with clinical validation of derivatives like Tepotinib (c-Met inhibitor) and Vebreltinib, both FDA-approved kinase inhibitors featuring pyridazinone cores [1].
The incorporation of pyridazine into indole systems generates pyridazinoindoles that exhibit improved crystallinity and metabolic stability compared to carbocyclic analogs. This hybrid system demonstrates exceptional versatility in drug design:
Table 1: Clinically Advanced Pyridazine-Containing Therapeutics
Compound | Target | Indication | Development Phase |
---|---|---|---|
Tepotinib | c-Met | NSCLC | FDA-approved |
Vebreltinib | c-Met | Advanced solid tumors | FDA-approved |
Ponatinib* | BCR-ABL | Leukemia | FDA-approved |
Gandotinib | JAK2 | Myeloproliferative disorders | Phase II |
TAK-593 | VEGFR1/2/3 | Advanced cancers | Phase I |
Note: Ponatinib contains imidazo[1,2-b]pyridazine, a related scaffold [4]
Recent medicinal chemistry efforts (2020-2024) have expanded the therapeutic relevance of pyridazino[4,5-b]indoles, particularly through functionalization at C-3 and N-5 positions. The 8-fluoro derivative (CAS 950124-81-9, MW 203.17) exemplifies strategic fluorination that enhances target affinity while maintaining favorable physicochemical properties [2] [8].
Fluorination at the 8-position of the pyridazinoindole scaffold induces profound effects on molecular interactions and ADMET profiles. The fluorine atom's strong electronegativity (Pauling electronegativity: 4.0) creates a dipole moment enhancement that strengthens binding to target proteins through:
Comparative studies demonstrate that 8-fluorination increases binding affinity by 3-10 fold for kinase targets like VEGFR-2. Fluorinated derivatives exhibit IC50 values in the nanomolar range (60-107 nM) versus micromolar activity for non-fluorinated counterparts [5]. This enhancement stems from fluorine's ability to stabilize ligand-receptor complexes through:
Table 2: Impact of Fluorination on Pyridazinoindole Properties
Parameter | Non-Fluorinated | 8-Fluoro Derivative | Change |
---|---|---|---|
Dipole moment (Debye) | 3.8-4.2 | 4.5-5.0 | ↑ 15-20% |
cLogP | 2.5-3.0 | 2.0-2.5 | ↓ 0.5 unit |
VEGFR-2 IC50 | 1.3-1.8 μM | 60-107 nM | ↓ 15-30 fold |
Metabolic stability | Moderate (t1/2 = 45 min) | High (t1/2 = 120 min) | ↑ 2.7 fold |
The 8-fluoro modification particularly enhances blood-brain barrier penetration, making this derivative suitable for CNS-targeted applications. This advantage is evidenced by its increased binding to the translocator protein (TSPO), a neuroinflammation biomarker [6].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8